Tenofovir
Tenofovir
Tenofovir (anhydrous) is a member of the class of phosphonic acids that is methylphosphonic acid in which one of the methyl hydrogens is replaced by a [(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy group. An inhibitor of HIV-1 reverse transcriptase, the bis(isopropyloxycarbonyloxymethyl) ester (disoproxil ester) prodrug is used as the fumaric acid salt in combination therapy for the treatment of HIV infection. It has a role as a HIV-1 reverse transcriptase inhibitor, an antiviral drug and a drug metabolite. It is a member of phosphonic acids and a nucleoside analogue. It is a conjugate acid of a tenofovir(1-).
Truvada is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the following uses:
To treat HIV infection in adults and children who weigh at least 37 lb (17 kg). Truvada for HIV treatment is always used in combination with other HIV medicines.
For HIV PrEP to reduce the risk of HIV infection in adults and adolescents who weigh at least 77 lb (35 kg), are HIV negative, and are at risk of getting HIV. Truvada for PrEP should always be used in combination with safer sex practices, such as using condoms, to reduce the risk of getting other sexually transmitted infections.
Truvada contains two different medicines: emtricitabine and tenofovir disoproxil fumarate.
Tenofovir is an acyclic nucleotide diester analog of adenosine monophosphate. In the most strict sense and due to the fact that it presents a phosphate group bound to the nitrogenous base, it is determined as an actual nucleotide analog. The antiviral activities of tenofovir were first reported in 1993 and this agent was commercially available since 2008 in the form of [tenofovir disoproxil] and [tenofovir alafenamide] in order to obtain oral bioavailability.
Tenofovir anhydrous is a Human Immunodeficiency Virus Nucleoside Analog Reverse Transcriptase Inhibitor and Hepatitis B Virus Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of tenofovir anhydrous is as a Nucleoside Reverse Transcriptase Inhibitor.
Tenofovir is an acyclic nucleotide analogue of adenosine used in combination with other agents in the therapy of the human immunodeficiency virus (HIV) and as single agent in hepatitis B virus (HBV) infection. Tenofovir does not appear to be a significant cause of drug induced liver injury.
Tenofovir is a nucleoside reverse transcriptase inhibitor analog of adenosine.
An adenine analog REVERSE TRANSCRIPTASE INHIBITOR with antiviral activity against HIV-1 and HEPATITIS B. It is used to treat HIV INFECTIONS and CHRONIC HEPATITIS B, in combination with other ANTIVIRAL AGENTS, due to the emergence of ANTIVIRAL DRUG RESISTANCE when it is used alone.
Truvada is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the following uses:
To treat HIV infection in adults and children who weigh at least 37 lb (17 kg). Truvada for HIV treatment is always used in combination with other HIV medicines.
For HIV PrEP to reduce the risk of HIV infection in adults and adolescents who weigh at least 77 lb (35 kg), are HIV negative, and are at risk of getting HIV. Truvada for PrEP should always be used in combination with safer sex practices, such as using condoms, to reduce the risk of getting other sexually transmitted infections.
Truvada contains two different medicines: emtricitabine and tenofovir disoproxil fumarate.
Tenofovir is an acyclic nucleotide diester analog of adenosine monophosphate. In the most strict sense and due to the fact that it presents a phosphate group bound to the nitrogenous base, it is determined as an actual nucleotide analog. The antiviral activities of tenofovir were first reported in 1993 and this agent was commercially available since 2008 in the form of [tenofovir disoproxil] and [tenofovir alafenamide] in order to obtain oral bioavailability.
Tenofovir anhydrous is a Human Immunodeficiency Virus Nucleoside Analog Reverse Transcriptase Inhibitor and Hepatitis B Virus Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of tenofovir anhydrous is as a Nucleoside Reverse Transcriptase Inhibitor.
Tenofovir is an acyclic nucleotide analogue of adenosine used in combination with other agents in the therapy of the human immunodeficiency virus (HIV) and as single agent in hepatitis B virus (HBV) infection. Tenofovir does not appear to be a significant cause of drug induced liver injury.
Tenofovir is a nucleoside reverse transcriptase inhibitor analog of adenosine.
An adenine analog REVERSE TRANSCRIPTASE INHIBITOR with antiviral activity against HIV-1 and HEPATITIS B. It is used to treat HIV INFECTIONS and CHRONIC HEPATITIS B, in combination with other ANTIVIRAL AGENTS, due to the emergence of ANTIVIRAL DRUG RESISTANCE when it is used alone.
Brand Name:
Vulcanchem
CAS No.:
147127-20-6
VCID:
VC20741038
InChI:
InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m1/s1
SMILES:
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O
Molecular Formula:
C9H14N5O4P
Molecular Weight:
287.21 g/mol
Tenofovir
CAS No.: 147127-20-6
VCID: VC20741038
Molecular Formula: C9H14N5O4P
Molecular Weight: 287.21 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

Description | Tenofovir (anhydrous) is a member of the class of phosphonic acids that is methylphosphonic acid in which one of the methyl hydrogens is replaced by a [(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy group. An inhibitor of HIV-1 reverse transcriptase, the bis(isopropyloxycarbonyloxymethyl) ester (disoproxil ester) prodrug is used as the fumaric acid salt in combination therapy for the treatment of HIV infection. It has a role as a HIV-1 reverse transcriptase inhibitor, an antiviral drug and a drug metabolite. It is a member of phosphonic acids and a nucleoside analogue. It is a conjugate acid of a tenofovir(1-). Truvada is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the following uses: To treat HIV infection in adults and children who weigh at least 37 lb (17 kg). Truvada for HIV treatment is always used in combination with other HIV medicines. For HIV PrEP to reduce the risk of HIV infection in adults and adolescents who weigh at least 77 lb (35 kg), are HIV negative, and are at risk of getting HIV. Truvada for PrEP should always be used in combination with safer sex practices, such as using condoms, to reduce the risk of getting other sexually transmitted infections. Truvada contains two different medicines: emtricitabine and tenofovir disoproxil fumarate. Tenofovir is an acyclic nucleotide diester analog of adenosine monophosphate. In the most strict sense and due to the fact that it presents a phosphate group bound to the nitrogenous base, it is determined as an actual nucleotide analog. The antiviral activities of tenofovir were first reported in 1993 and this agent was commercially available since 2008 in the form of [tenofovir disoproxil] and [tenofovir alafenamide] in order to obtain oral bioavailability. Tenofovir anhydrous is a Human Immunodeficiency Virus Nucleoside Analog Reverse Transcriptase Inhibitor and Hepatitis B Virus Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of tenofovir anhydrous is as a Nucleoside Reverse Transcriptase Inhibitor. Tenofovir is an acyclic nucleotide analogue of adenosine used in combination with other agents in the therapy of the human immunodeficiency virus (HIV) and as single agent in hepatitis B virus (HBV) infection. Tenofovir does not appear to be a significant cause of drug induced liver injury. Tenofovir is a nucleoside reverse transcriptase inhibitor analog of adenosine. An adenine analog REVERSE TRANSCRIPTASE INHIBITOR with antiviral activity against HIV-1 and HEPATITIS B. It is used to treat HIV INFECTIONS and CHRONIC HEPATITIS B, in combination with other ANTIVIRAL AGENTS, due to the emergence of ANTIVIRAL DRUG RESISTANCE when it is used alone. |
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CAS No. | 147127-20-6 |
Product Name | Tenofovir |
Molecular Formula | C9H14N5O4P |
Molecular Weight | 287.21 g/mol |
IUPAC Name | [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid |
Standard InChI | InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m1/s1 |
Standard InChIKey | SGOIRFVFHAKUTI-ZCFIWIBFSA-N |
Isomeric SMILES | C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
SMILES | CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
Canonical SMILES | CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O |
Boiling Point | 616 ºC at 760 mmHg |
Melting Point | 276 - 280 °C |
Physical Description | Solid |
Purity | > 98% |
Related CAS | 107021-12-5 |
Solubility | 1.87e+00 g/L |
Synonyms | (R)-9-(2-phosphonylmethoxypropyl)adenine 9-(2-phosphonomethoxypropyl)adenine 9-(2-phosphonylmethoxypropyl)adenine 9-(2-phosphonylmethoxypropyl)adenine, (+-)-isomer 9-(2-Phosphonylmethoxypropyl)adenine, (R)-isomer - T357098 9-(2-phosphonylmethoxypropyl)adenine, (S)-isomer 9-PMPA (tenofovir) Disoproxil Fumarate, Tenofovir Disoproxil, Tenofovir Fumarate, Tenofovir Disoproxil tenofovir tenofovir disoproxil tenofovir disoproxil fumarate Viread |
Reference | 1: Watnick D, Keller MJ, Stein K, Bauman LJ. Acceptability of a Tenofovir Disoproxil Fumarate Vaginal Ring for HIV Prevention Among Women in New York City. AIDS Behav. 2017 Nov 16. doi: 10.1007/s10461-017-1962-8. [Epub ahead of print] PubMed PMID: 29147810. 2: Gianotti N, Poli A, Nozza S, Galli L, Galizzi N, Ripa M, Merli M, Carbone A, Spagnuolo V, Lazzarin A, Castagna A. Durability of switch regimens based on rilpivirine or on integrase inhibitors, both in association with tenofovir and emtricitabine, in HIV-infected, virologically suppressed patients. BMC Infect Dis. 2017 Nov 16;17(1):723. doi: 10.1186/s12879-017-2831-9. PubMed PMID: 29145807. 3: Feig JL, Mediero A, Corciulo C, Liu H, Zhang J, Perez-Aso M, Picard L, Wilder T, Cronstein B. The antiviral drug tenofovir, an inhibitor of Pannexin-1-mediated ATP release, prevents liver and skin fibrosis by downregulating adenosine levels in the liver and skin. PLoS One. 2017 Nov 16;12(11):e0188135. doi: 10.1371/journal.pone.0188135. eCollection 2017. PubMed PMID: 29145453. 4: Suh YS, Chun DI, Choi SW, Lee HW, Nho JH, Kwon SH, Cho JH, Won SH. Pathologic femoral fracture due to tenofovir-induced Fanconi syndrome in patient with chronic hepatitis B: A case report. Medicine (Baltimore). 2017 Nov;96(46):e8760. doi: 10.1097/MD.0000000000008760. PubMed PMID: 29145330. 5: Institute for Quality and Efficiency in Health Care. Elvitegravir / Cobicistat / Emtricitabine / Tenofovir Alafenamide -- Addendum to Commission A15-61 [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2016 May 27. Available from http://www.ncbi.nlm.nih.gov/books/NBK458451/ PubMed PMID: 29144710. 6: Institute for Quality and Efficiency in Health Care. Elvitegravir / Cobicistat / Emtricitabine / Tenofovir Alafenamide -- Benefit Assessment According to §35a Social Code Book V [Internet]. Cologne, Germany: Institute for Quality and Efficiency in Health Care (IQWiG); 2016 Mar 30. Available from http://www.ncbi.nlm.nih.gov/books/NBK458440/ PubMed PMID: 29144685. 7: Mingione A, Maruca K, Chiappori F, Pivari F, Brasacchio C, Quirino T, Merelli I, Soldati L, Bonfanti P, Mora S. High parathyroid hormone concentration in tenofovir-treated patients are due to inhibition of calcium-sensing receptor activity. Biomed Pharmacother. 2017 Nov 7;97:969-974. doi: 10.1016/j.biopha.2017.11.037. [Epub ahead of print] PubMed PMID: 29136775. 8: Mugwanya KK, Baeten JM, Wyatt C, Mugo NR, Celum CL, Ronald A, Kiarie J, Katabira E, Heffron R; Partners PrEP Study and Partners Demonstration Project Teams. Frequency of monitoring kidney function in HIV-uninfected persons using daily oral tenofovir disoproxil fumarate pre-exposure prophylaxis. J Acquir Immune Defic Syndr. 2017 Nov 6. doi: 10.1097/QAI.0000000000001575. [Epub ahead of print] PubMed PMID: 29135656. 9: Robinson JA, Marzinke MA, Fuchs EJ, Bakshi RP, Spiegel HML, Coleman JS, Rohan LC, Hendrix CW. Comparison Of The Pharmacokinetics And Pharmacodynamics Of Single-Dose Tenofovir Vaginal Film And Gel Formulation (Fame-05). J Acquir Immune Defic Syndr. 2017 Nov 7. doi: 10.1097/QAI.0000000000001587. [Epub ahead of print] PubMed PMID: 29135651. 10: Carballo-Diéguez A, Giguere R, Dolezal C, Leu CS, Balán IC, Brown W 3rd, Rael C, Richardson BA, Piper JM, Bekker LG, Chariyalertsak S, Chitwarakorn A, Gonzales P, Holtz TH, Liu A, Mayer KH, Zorrilla CD, Lama JR, McGowan I, Cranston RD; MTN-017 Protocol Team. Preference of Oral Tenofovir Disoproxil Fumarate/Emtricitabine Versus Rectal Tenofovir Reduced-Glycerin 1% Gel Regimens for HIV Prevention Among Cisgender Men and Transgender Women Who Engage in Receptive Anal Intercourse with Men. AIDS Behav. 2017 Nov 8. doi: 10.1007/s10461-017-1969-1. [Epub ahead of print] PubMed PMID: 29119473. |
PubChem Compound | 464205 |
Last Modified | Sep 13 2023 |
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